molecular formula C15H11BrO4 B11559620 4-Formyl-2-methoxyphenyl 3-bromobenzoate

4-Formyl-2-methoxyphenyl 3-bromobenzoate

Cat. No.: B11559620
M. Wt: 335.15 g/mol
InChI Key: SBHPTXXZMDGBJO-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl 3-bromobenzoate is an organic compound with the molecular formula C15H11BrO4 It is a derivative of benzoic acid and is characterized by the presence of a formyl group, a methoxy group, and a bromine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl 3-bromobenzoate typically involves the esterification of 3-bromobenzoic acid with 4-formyl-2-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl 3-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Formyl-2-methoxyphenyl 3-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These interactions can lead to the formation of various biologically active compounds that exert their effects through different pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-2-methoxyphenyl 3-bromobenzoate is unique due to the presence of both a formyl group and a bromine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Biological Activity

4-Formyl-2-methoxyphenyl 3-bromobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Synthesis

The compound can be synthesized through various methods, often involving the reaction of substituted benzoic acids with aldehydes and brominated compounds. A typical synthetic route may include:

  • Formation of the Benzoyl Derivative : Reacting benzoic acid with thionyl chloride to form benzoyl chloride.
  • Aldol Condensation : The benzoyl chloride is then reacted with 4-formyl-2-methoxyphenol under basic conditions to yield the desired product.
  • Bromination : The final step involves bromination at the 3-position using bromine or a brominating agent.

Biological Activity

This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a summary of its notable biological effects:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound show significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of the methoxy group is believed to enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy.

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition suggests its potential use in treating inflammatory diseases.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways.
  • Receptor Modulation : It has been suggested that it can bind to receptors involved in cell signaling pathways, altering their activity and leading to downstream effects on cell proliferation and survival.

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) against MRSA comparable to standard antibiotics .
  • Cancer Cell Line Testing : In a study assessing anticancer effects, treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with IC50 values indicating potent activity .

Data Tables

Property Value
Molecular FormulaC16H13BrO3
Molecular Weight335.18 g/mol
IUPAC NameThis compound
Antimicrobial Activity (MIC)< 50 µg/mL against MRSA
IC50 (MCF-7)15 µM

Properties

Molecular Formula

C15H11BrO4

Molecular Weight

335.15 g/mol

IUPAC Name

(4-formyl-2-methoxyphenyl) 3-bromobenzoate

InChI

InChI=1S/C15H11BrO4/c1-19-14-7-10(9-17)5-6-13(14)20-15(18)11-3-2-4-12(16)8-11/h2-9H,1H3

InChI Key

SBHPTXXZMDGBJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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